2-苯乙胺氢溴酸盐

描述

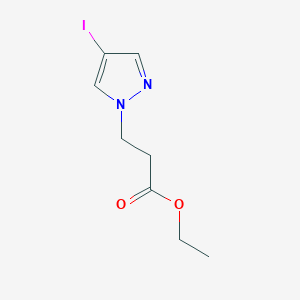

2-Phenylethylamine hydrobromide is a solid compound . It is also known as Phenethylamine Hydrobromide or 2-Phenylethylammonium Bromide . It is a water-soluble amine with a fishy odor .

Synthesis Analysis

2-Phenylethylamine was synthesized in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University via the reduction of benzyl cyanide with sodium in ethanol . Later synthetic methods included benzyl cyanide reduction with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis

The molecular formula of 2-Phenylethylamine hydrobromide is C8H11N·HBr . Its molecular weight is 202.10 .Chemical Reactions Analysis

2-Phenylethylamine is related to many psychoactive compounds such as the amphetamines and catecholamines . Noted chemist/psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives, including 3,4-methylenedioxymethamphetamine (MDMA) .Physical And Chemical Properties Analysis

2-Phenylethylamine hydrobromide is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water and has a melting point of 259°C .科学研究应用

氧化应激和细胞毒性

2-苯乙胺 (2-PEA) 已被研究其对细胞发育、分化和稳态的影响。已知它会引起氧化应激,特别是在神经元细胞中,因为它们的高耗氧率和低抗氧化剂浓度。一项研究重点关注 2-PEA 对酵母生长的影响,揭示了其对需要呼吸功能的酵母菌株的毒性。这种毒性归因于 2-PEA 或其代谢物诱导的氧化应激,而抗氧化剂减轻了这种毒性,突出了该化合物用于研究细胞毒性机制的潜力 (Phillips & Macreadie, 2018)。

分子结合和药理应用

已经研究了 2-苯乙胺的分子结合特性,尤其是在将其用作抗抑郁药和治疗神经系统疾病的背景下。研究了与 β-环糊精形成的包合物,它充当分子结合的容器。预计这种结合将增强胺的稳定性,促进其在体内的靶向转运,并防止过早破坏,这与药理应用尤为相关 (ChemChemTech, 2023)。

人体代谢途径

2-苯乙胺的代谢一直是人们关注的主题,尤其是在了解其通过苯乙醛转化为苯乙酸的过程中。使用肝切片的研究详细说明了所涉及的代谢途径,突出了不同氧化酶在此过程中的作用。这些发现对于理解 2-苯乙胺在人体内的处理方式及其对神经精神疾病的潜在影响至关重要 (Panoutsopoulos 等人,2004)。

作用机制

Target of Action

2-Phenylethylamine hydrobromide primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play a crucial role in various biological processes, including protein digestion and regulation of cellular functions.

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function. For instance, in the brain, 2-Phenylethylamine regulates monoamine neurotransmission by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Biochemical Pathways

The biochemical pathways affected by 2-Phenylethylamine are diverse and include several related to alkaloid metabolism . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially influencing a variety of biological processes.

Result of Action

The molecular and cellular effects of 2-Phenylethylamine’s action are complex and can vary depending on the specific target and biological context. For example, its action on TAAR1 and VMAT2 in the brain can influence neurotransmission, potentially affecting mood and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylethylamine. For instance, ocean acidification has been shown to amplify the olfactory response to 2-Phenylethylamine, suggesting that changes in environmental pH could influence the compound’s action .

安全和危害

未来方向

属性

IUPAC Name |

2-phenylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAGENYJMTVCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53916-94-2 | |

| Record name | 2-Phenylethylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenethylamine hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637STW7LE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions using "NN‐dimethyl‐2‐phenylethylamine hydrobromides" as an antagonist. How does the addition of the two methyl groups and the presence of the hydrobromide salt impact the compound's interaction with adrenergic α-receptors compared to unsubstituted 2-Phenylethylamine?

A1: While the research paper does not delve into the specific structure-activity relationships of different 2-Phenylethylamine derivatives, it highlights that N-(2-bromoethyl)-N-ethyl-l-naphthylmethylamine (SY.28) and NN‐dimethyl‐2‐phenylethylamine hydrobromides exhibit antagonistic behavior towards adrenergic α-receptors in the rat vas deferens. [] This suggests that modifications to the amine group of 2-Phenylethylamine, such as the dimethyl substitution in NN‐dimethyl‐2‐phenylethylamine, can significantly influence its interaction with the receptor. Further research would be needed to elucidate the precise impact of these modifications on binding affinity, receptor activation, and downstream signaling. The presence of hydrobromide likely refers to the compound being in its salt form for solubility and stability purposes and may not directly influence receptor interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1427427.png)

![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)

![2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde](/img/structure/B1427431.png)

![1-[4-(2-Methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B1427433.png)

![4-[3-(Trifluoromethyl)phenyl]butanal](/img/structure/B1427438.png)

![4-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1427442.png)

![[1-(2-Ethoxyethyl)cyclobutyl]methanamine](/img/structure/B1427445.png)